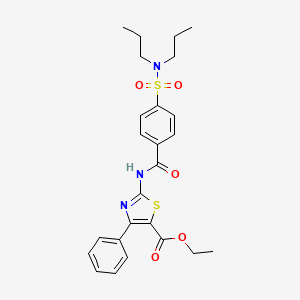

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-chlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

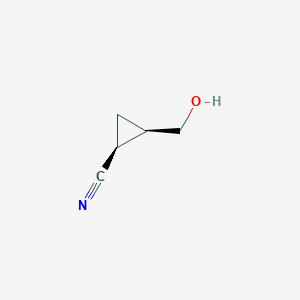

“(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-chlorobenzoate” is a complex chemical compound . Its unique structure offers opportunities for exploring novel reactions and synthesizing new compounds.

Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,2,4-triazine ring substituted with various functional groups including a methylsulfanyl group and a methyl 3-chlorobenzoate group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some properties such as melting point, boiling point, and density can be predicted based on its molecular structure .Applications De Recherche Scientifique

Chemical Modification and Synthesis

One application of compounds similar to (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-chlorobenzoate is in the field of chemical modification and synthesis. Research has explored the reaction of dihydro-1,2,4-triazin-6(1H)-ones with various compounds, leading to the creation of methylsulfanyl derivatives, which are key components in various chemical reactions and syntheses (Collins, Hughes, & Johnson, 2000).

Ligand Design and Coordination Compounds

Compounds containing elements like methylsulfanyl in triazine-based structures have been used in designing ligands to favor anion–π and/or lone pair–π interactions in coordination compounds. This application is crucial in the development of supramolecular networks and non-covalent bonding structures (Costa et al., 2010).

Inhibitory Action and Biological Evaluation

Another significant application is in the realm of inhibitory action against specific enzymes or biological targets. A study on s-triazine derivatives incorporating sulfanilamide and related structural motifs reported their efficacy in inhibiting carbonic anhydrase isoforms, showing potential for medical and pharmacological applications (Havránková et al., 2018).

Catalysis and Tribochemistry

In the field of catalysis and tribochemistry, triazine derivatives have been synthesized and used as additives to enhance the tribological performance of base fluids. These compounds significantly improve wear and friction-reducing capacities, highlighting their utility in industrial applications (Wu et al., 2017).

Crystallography and Structural Analysis

Finally, the study of triazine derivatives extends to crystallography and structural analysis. Research has been conducted to determine the stereochemistry of triazine derivatives, crucial for understanding their physical and chemical properties. This knowledge aids in the development of novel compounds with desired characteristics (Mojzych, Karczmarzyk, Fruziński, & Rykowski, 2007).

Safety and Hazards

Propriétés

IUPAC Name |

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3S/c1-8-11(18)17(13(21-2)16-15-8)7-20-12(19)9-4-3-5-10(14)6-9/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEMYSBRRZLWBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)COC(=O)C2=CC(=CC=C2)Cl)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2891316.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylpiperazine-1-carboxamide](/img/structure/B2891317.png)

![7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2891326.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2891327.png)

![3-[(4-Chlorophenyl)methylsulfinyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2891330.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2891332.png)